(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be resolved to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The use of environmentally friendly reagents and conditions is emphasized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
Major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted furan compounds.
Scientific Research Applications
(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)propanoic acid
- 2-Amino-3-(furan-2-yl)propanoic acid
- Furfurylamine
Uniqueness
(S)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-3-(furan-2-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNOKUHDOIBK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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